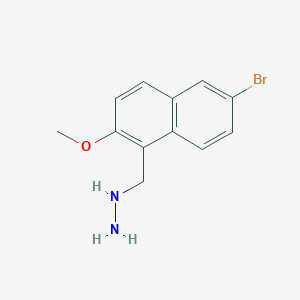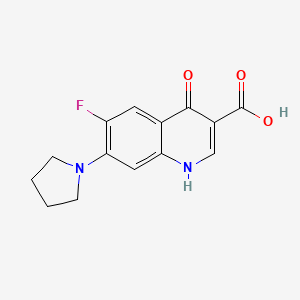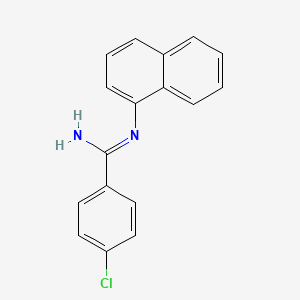
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dihydroquinoline ring system attached to a nitrophenyl group through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the condensation of 3,4-dihydroquinoline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted quinoline derivatives with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the nitrophenyl and methanimine groups.
4-Nitroquinoline: A derivative with a nitro group attached to the quinoline ring.
3,4-Dihydroquinoline: A precursor compound used in the synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine.
Uniqueness
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is unique due to the presence of both the dihydroquinoline ring and the nitrophenyl group, which confer distinct chemical and biological properties. The methanimine linkage also adds to its uniqueness, allowing for specific interactions with molecular targets that may not be possible with other quinoline derivatives.
Eigenschaften
CAS-Nummer |
6637-34-9 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H15N3O2/c17-16(13-7-9-14(10-8-13)19(20)21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10,17H,3,5,11H2 |
InChI-Schlüssel |
CPVBMAQDJHLBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)


![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)

![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)






![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)
